3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane
Overview
Description
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane is a fluorinated organic compound with the molecular formula C8H8F8I2 It is characterized by the presence of eight fluorine atoms and two iodine atoms attached to an octane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane typically involves the fluorination of an appropriate precursor followed by iodination. One common method involves the reaction of a fluorinated alkane with iodine under specific conditions to achieve the desired product. The reaction conditions often include the use of solvents such as chloroform or dichloromethane and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are typically carried out in specialized reactors designed to handle the reactive nature of fluorine and iodine. The production methods are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different fluorinated hydrocarbons.
Oxidation Reactions: Oxidation can lead to the formation of fluorinated alcohols or acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include fluorinated amines or thiols.
Reduction Reactions: Products include partially fluorinated alkanes.
Oxidation Reactions: Products include fluorinated alcohols or carboxylic acids.
Scientific Research Applications
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biomolecular labeling and imaging due to its unique fluorine content.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane exerts its effects is primarily through its ability to participate in halogen bonding and other non-covalent interactions. The fluorine atoms contribute to the compound’s high electronegativity, which can influence molecular interactions and reactivity. The iodine atoms can act as halogen bond donors, facilitating the formation of stable complexes with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluoro-1-hexanethiol: A similar fluorinated compound with a thiol group instead of iodine atoms.
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with hydroxyl groups instead of iodine atoms.
Uniqueness
3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane is unique due to its combination of fluorine and iodine atoms, which imparts distinct chemical properties. The presence of iodine allows for specific halogen bonding interactions, making it valuable in applications requiring precise molecular recognition and binding.
Properties
IUPAC Name |
3,3,4,4,5,5,6,6-octafluoro-1,8-diiodooctane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F8I2/c9-5(10,1-3-17)7(13,14)8(15,16)6(11,12)2-4-18/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGDHHHKQANRAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CI)C(C(C(C(CCI)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F8I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371830 | |
Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
509.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2681-00-7 | |
Record name | 3,3,4,4,5,5,6,6-Octafluoro-1,8-diiodooctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70371830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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